molecular formula C10H9ClN2O B8802985 2-Chloro-8-methoxy-4-methylquinazoline CAS No. 953039-90-2

2-Chloro-8-methoxy-4-methylquinazoline

Cat. No.: B8802985
CAS No.: 953039-90-2
M. Wt: 208.64 g/mol
InChI Key: FMSHPLJQHOFMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-8-methoxy-4-methylquinazoline is a substituted quinazoline derivative characterized by a chloro group at position 2, a methoxy group at position 8, and a methyl group at position 3. Its molecular formula is C₁₁H₁₀ClN₂O, with a molecular weight of 228.67 g/mol. The compound’s structure renders it a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors or antimicrobial agents due to the reactivity of the 2-chloro substituent in nucleophilic aromatic substitution (SNAr) reactions.

Synthetic routes often involve microwave-assisted reactions or conventional heating with acetonitrile as a solvent, as seen in related quinazoline derivatives .

Properties

CAS No.

953039-90-2

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-8-methoxy-4-methylquinazoline

InChI

InChI=1S/C10H9ClN2O/c1-6-7-4-3-5-8(14-2)9(7)13-10(11)12-6/h3-5H,1-2H3

InChI Key

FMSHPLJQHOFMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinazoline Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility (H₂O) Reactivity in SNAr Example Application/Reaction Yield
2-Chloro-8-methoxy-4-methylquinazoline 2-Cl, 8-OCH₃, 4-CH₃ 228.67 Low Moderate Intermediate for kinase inhibitors
2-Chloro-8-methoxy-4-benzylaminoquinazoline 2-Cl, 8-OCH₃, 4-NHCH₂C₆H₅ 300.50 Moderate High 35% yield in benzothiazole coupling
2-Bromo-8-methoxy-4-methylquinazoline 2-Br, 8-OCH₃, 4-CH₃ 273.12 Low Very High Faster SNAr vs. chloro analogs
2-Chloro-8-hydroxy-4-methylquinazoline 2-Cl, 8-OH, 4-CH₃ 194.62 Moderate Low Limited use due to poor stability

Key Findings:

Position 2 Substituents: The 2-chloro group in the target compound offers balanced reactivity in SNAr, whereas 2-bromo analogs react faster due to better leaving-group ability.

Position 4 Substituents: The 4-methyl group reduces steric hindrance compared to 4-benzylamino, enhancing synthetic flexibility. However, benzylamino derivatives show higher solubility in polar solvents due to hydrogen bonding .

Position 8 Substituents :

  • 8-Methoxy groups stabilize the quinazoline ring via electron-donating effects, contrasting with 8-hydroxy groups, which may undergo undesired oxidation or hydrogen bonding that complicates purification.

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